

An In-depth Technical Guide to PF-3758309: A Pan-PAK Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-PF 03716556

Cat. No.: B13071501

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Abstract

PF-3758309 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting the p21-activated kinase (PAK) family, with particularly high affinity for PAK4. Developed through structure-based design, this pyrrolopyrazole compound has demonstrated significant anti-neoplastic properties by inhibiting oncogenic signaling pathways, leading to reduced cell proliferation, induction of apoptosis, and cytoskeletal remodeling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols related to PF-3758309, serving as a critical resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

PF-3758309 is a synthetic organic compound with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide	[1]
CAS Number	898044-15-0	[1]
Molecular Formula	C ₂₅ H ₃₀ N ₈ OS	[1]
Molecular Weight	490.63 g/mol	[1]
SMILES	<chem>CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N--INVALID-LINK--C5=CC=CC=C5)SC=C2</chem>	[1]
InChI Key	AYCPARAPKDAOEN-LJQANCHMSA-N	[1]
Appearance	Solid	[2]
Solubility	DMSO: ≥24.53 mg/mL, Ethanol: ≥101.4 mg/mL (with warming), Insoluble in water	[3]

Pharmacological Properties

PF-3758309 is a pan-PAK inhibitor, demonstrating potent activity against multiple members of the p21-activated kinase family. Its pharmacological profile is characterized by low nanomolar efficacy in both biochemical and cellular assays.

In Vitro Potency

The inhibitory activity of PF-3758309 has been quantified against various PAK isoforms and in cellular models.

Target/Assay	Potency (nM)	Assay Type	Reference(s)
PAK4 (Kd)	2.7	Isothermal Calorimetry	[1]
PAK4 (Ki)	18.7	Kinase Domain Biochemical Assay	[1]
PAK1 (Ki)	13.7	Kinase Domain Biochemical Assay	[4]
PAK2 (IC50)	190	Kinase Domain Biochemical Assay	[4]
PAK3 (IC50)	99	Kinase Domain Biochemical Assay	[4]
PAK5 (Ki)	18.1	Kinase Domain Biochemical Assay	[5]
PAK6 (Ki)	17.1	Kinase Domain Biochemical Assay	[5]
Phospho-GEF-H1 Inhibition	1.3	Cellular Assay	[1]
Anchorage-Independent Growth (HCT116)	0.24	Cellular Assay	[6]
Anchorage-Independent Growth (Panel Average)	4.7	Cellular Assay	[1]
Cellular Proliferation (A549)	20	Cellular Assay	[5]

In Vivo Efficacy

PF-3758309 has demonstrated significant tumor growth inhibition in various human tumor xenograft models.

Tumor Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference(s)
HCT116 (Colon)	7.5 mg/kg, oral, BID	64%	[7]
HCT116 (Colon)	15 mg/kg, oral, BID	79%	[7]
HCT116 (Colon)	20 mg/kg, oral, BID	97%	[7]
A549 (Lung)	7.5-30 mg/kg, oral, BID	>70%	[7]
Most Sensitive Model (Plasma EC50)	Not specified	0.4 nM	[1]

Pharmacokinetics and ADME

Pharmacokinetic studies have revealed good oral bioavailability in preclinical animal models, though this was not replicated in human trials. PF-3758309 is a known substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can contribute to drug resistance.[4]

Species	Oral Bioavailability	Reference(s)
Rat	~20%	[7]
Dog	39-76%	[7]
Human	~1%	[7]

Mechanism of Action and Signaling Pathways

PF-3758309 functions as a reversible, ATP-competitive inhibitor of PAK kinases.[2] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby disrupting key cellular processes that are often dysregulated in cancer.

The primary target, PAK4, is a critical effector of Rho family GTPases, particularly Cdc42. The inhibition of PAK4 by PF-3758309 leads to the downstream inhibition of substrates such as GEF-H1, a guanine nucleotide exchange factor involved in cytoskeletal dynamics.[1] This

disruption affects signaling cascades that control cell motility, proliferation, and survival. Furthermore, studies have revealed unexpected connections to other pathways, including the p53 tumor suppressor pathway.^[1]

Below is a diagram illustrating the primary signaling pathway affected by PF-3758309.

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Caption: PF-3758309 inhibits PAK4, blocking downstream signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of PF-3758309 are provided below.

Phospho-GEF-H1 Cellular Assay

This assay was designed to quantify the specific inhibition of PAK4 activity within a cellular context.

Cell Line Construction:

- HEK293 cells were stably transfected with a tetracycline-inducible vector expressing the PAK4 kinase domain (amino acids 291–591).
- These cells were also engineered to constitutively express an HA-tagged deletion mutant of GEF-H1 (GEFH1ΔDH, amino acids 210–921). The resulting cell line is designated TR-293-KDG.^[7]

Assay Protocol:

- Plate TR-293-KDG cells in appropriate multi-well plates and induce PAK4 expression with tetracycline.
- Treat the cells with varying concentrations of PF-3758309 for 3 hours.^[7]
- Lyse the cells and capture the HA-tagged GEF-H1 on an anti-HA antibody-coated plate.^[7]
- Detect the phosphorylation of GEF-H1 at Serine 810 using a specific anti-phospho-S810-GEF-H1 primary antibody.^[7]
- Quantify the signal using a horseradish peroxidase-conjugated secondary antibody and a suitable chemiluminescent substrate.^[7]
- Calculate IC₅₀ values based on the dose-response curve.

Anchorage-Independent Growth (Colony Formation) Assay

This assay assesses the ability of cancer cells to proliferate in a semi-solid medium, a hallmark of transformation.

Protocol:

- Prepare a base layer of 1% (w/v) agarose in DMEM in 96-well plates (50 µL per well).^[7]
- Prepare a cell suspension in 0.7% (w/v) agarose in DMEM at a density of 4,000 cells per 50 µL.
- Plate the cell-agarose suspension on top of the base layer.^[7]

- Add 100 μ L of DMEM containing the desired concentrations of PF-3758309 to each well.
- Incubate the plates for 6 days at 37°C in a humidified incubator.^[7]
- To quantify colony formation, add 10 μ L of Alamar blue to each well and measure fluorescence at an excitation wavelength of 540 nm.^[7]
- Determine the IC50 for inhibition of anchorage-independent growth from the resulting data.

In Vivo Human Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of PF-3758309 in a living organism.

Protocol:

- Implant human cancer cells (e.g., HCT116, A549) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
- Allow tumors to establish and reach a predetermined size.
- Randomize mice into treatment and vehicle control groups.
- Administer PF-3758309 orally, twice daily (BID), at doses ranging from 7.5 to 30 mg/kg for a period of 9 to 18 days.^[7] The vehicle used is typically a formulation suitable for oral gavage.
- Monitor tumor volume using caliper measurements throughout the study.
- At the end of the study, harvest tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) and apoptosis markers (cleaved caspase-3).^[7]
- Calculate Tumor Growth Inhibition (TGI) based on the differences in tumor volume between treated and control groups.

Workflow for In Vitro to In Vivo Characterization

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like PF-3758309.

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Caption: Preclinical workflow for PF-3758309 evaluation.

Conclusion

PF-3758309 is a well-characterized, potent inhibitor of the PAK family of kinases with significant anti-cancer activity demonstrated in preclinical models. Its primary mechanism involves the ATP-competitive inhibition of PAK4, leading to the disruption of critical oncogenic signaling pathways. While its clinical development was halted due to unfavorable pharmacokinetic properties in humans, PF-3758309 remains an invaluable tool for researchers studying PAK biology and its role in cancer. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a foundational resource for the continued investigation of PAK inhibitors in oncology.

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References

- 1. pnas.org [pnas.org]
- 2. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. selleckchem.com [selleckchem.com]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to PF-3758309: A Pan-PAK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13071501#pf-3758309-chemical-structure-and-properties]

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